9-Fluoro-11beta,17-dihydroxy-21-iodo-pregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta,17-dihydroxy-21-iodo-pregna-1,4-diene-3,20-dione is a synthetic corticosteroid with a molecular formula of C21H26FIO4 and a molecular weight of 488.332 g/mol . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Vorbereitungsmethoden
The synthesis of 9-Fluoro-11beta,17-dihydroxy-21-iodo-pregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes fluorination at the 9-position, hydroxylation at the 11beta and 17 positions, and iodination at the 21 position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations . Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
9-Fluoro-11beta,17-dihydroxy-21-iodo-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine monochloride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-11beta,17-dihydroxy-21-iodo-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of corticosteroid-based therapies for inflammatory and autoimmune diseases.
Wirkmechanismus
The mechanism of action of 9-Fluoro-11beta,17-dihydroxy-21-iodo-pregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins .
Vergleich Mit ähnlichen Verbindungen
9-Fluoro-11beta,17-dihydroxy-21-iodo-pregna-1,4-diene-3,20-dione can be compared with other corticosteroids such as dexamethasone phosphate and betamethasone. While all these compounds share similar anti-inflammatory properties, this compound is unique due to its specific fluorination and iodination patterns, which may confer distinct pharmacokinetic and pharmacodynamic profiles . Similar compounds include:
- Dexamethasone phosphate
- Betamethasone
- 9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione .
Eigenschaften
Molekularformel |
C21H26FIO4 |
---|---|
Molekulargewicht |
488.3 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26FIO4/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
ATPRDRUIYYTASF-BULBTXNYSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CI)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Kanonische SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CI)O)CCC4=CC(=O)C=CC43C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.